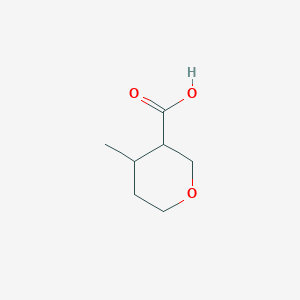
4-methyloxane-3-carboxylic acid, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyloxane-3-carboxylic acid, mixture of diastereomers, is an organic compound with the molecular formula C7H12O3. This compound is characterized by the presence of a carboxylic acid group and a methyloxane ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which are not mirror images of each other.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyloxane-3-carboxylic acid typically involves the reaction of a chiral alcohol with an enantiomerically pure carboxylic acid. This reaction results in a mixture of diastereomeric esters, which can be separated based on their different physical properties . The separated esters are then hydrolyzed to yield the enantiomerically pure alcohols .
Industrial Production Methods
Industrial production of 4-methyloxane-3-carboxylic acid often involves the use of chiral catalysts to ensure the formation of specific diastereomers. The process may include steps such as acid-base reactions, esterification, and hydrolysis to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyloxane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: The carboxylic acid group can participate in nucleophilic acyl substitution reactions to form esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acid chlorides and anhydrides are typically formed using reagents like thionyl chloride (SOCl2) and acetic anhydride.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides, and anhydrides.
Aplicaciones Científicas De Investigación
4-Methyloxane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-methyloxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. The presence of the carboxylic acid group allows it to form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyloxane-4-carboxylic acid: Similar structure but with different stereochemistry.
2-Methyloxane-3-carboxylic acid: Another isomer with a different position of the methyl group.
Uniqueness
4-Methyloxane-3-carboxylic acid is unique due to its specific stereochemistry and the presence of multiple diastereomers. This property allows for the study of stereochemical effects on chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C7H12O3 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
4-methyloxane-3-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-5-2-3-10-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Clave InChI |
FOFMVURFWAAVDC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCOCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


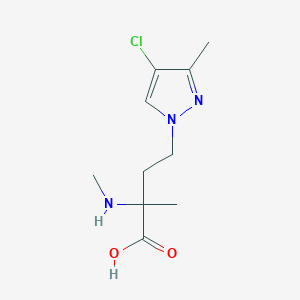


![6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13492655.png)
![2,2,2-trichloro-1-{2H,4H,5H,6H-cyclopenta[c]pyrrol-1-yl}ethan-1-one](/img/structure/B13492659.png)
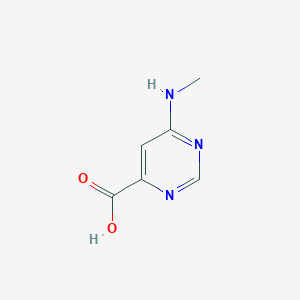
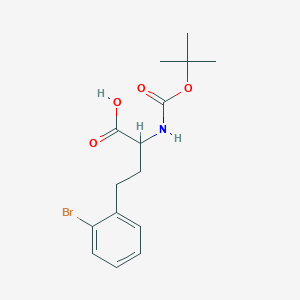

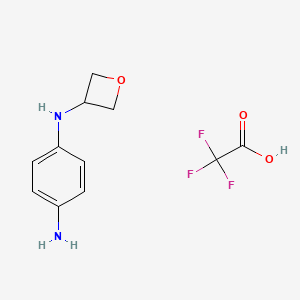
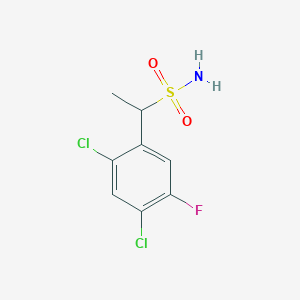
![1-[Cbz(methyl)amino]cyclopropanecarbonitrile](/img/structure/B13492689.png)
![N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13492693.png)
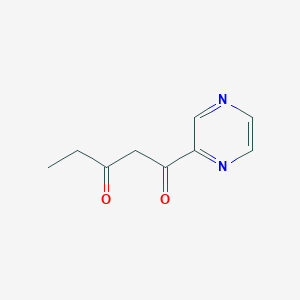
![4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13492710.png)
